3-Quinolylmagnesium bromide
Overview
Description
3-Quinolylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a quinoline ring bonded to a magnesium bromide moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Quinolylmagnesium bromide is typically prepared through the reaction of 3-bromoquinoline with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-Bromoquinoline+Magnesium→3-Quinolylmagnesium bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining an inert atmosphere and efficient mixing of reactants.
Chemical Reactions Analysis
Types of Reactions: 3-Quinolylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often carried out with halogenated compounds under inert conditions.
Coupling Reactions: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Quinoline Derivatives: Resulting from halogen-metal exchange.
Biaryl Compounds: Produced via Suzuki-Miyaura coupling.
Scientific Research Applications
3-Quinolylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Quinolylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species, facilitating the reaction.
Comparison with Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Bromide
- Vinylmagnesium Bromide
Comparison: 3-Quinolylmagnesium bromide is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions requiring selective functionalization.
Properties
IUPAC Name |
magnesium;3H-quinolin-3-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUNWQOHZGBNG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C=N2.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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